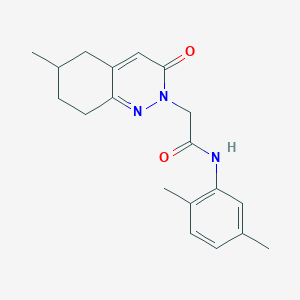

N-(2,5-dimethylphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

Description

N-(2,5-dimethylphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a synthetic acetamide derivative characterized by a tetrahydrocinnolin core fused with a bicyclic system (6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin) and an N-(2,5-dimethylphenyl) substituent.

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-12-5-7-16-15(8-12)10-19(24)22(21-16)11-18(23)20-17-9-13(2)4-6-14(17)3/h4,6,9-10,12H,5,7-8,11H2,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLEXIMXJBSSWEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=C(C=CC(=C3)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-dimethylphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 325.41 g/mol. Its structure features a tetrahydrocinnoline moiety, which is known for various biological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Cell Line Studies : Anticancer activity was assessed using various human cancer cell lines. The compound demonstrated cytotoxic effects against prostate (DU145) and colon (HT29) cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest .

- Molecular Docking Studies : Molecular docking studies revealed that the compound interacts effectively with key proteins involved in cancer progression, such as EGFR tyrosine kinase. These interactions suggest potential as an inhibitor of cancer cell proliferation .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

- In vitro Studies : Various derivatives of similar compounds have shown promising antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The structure-function relationship indicates that modifications in the acetamide group can enhance antibacterial efficacy .

Other Pharmacological Effects

Preliminary research indicates potential anti-inflammatory and analgesic effects attributed to the presence of the acetamide functional group. Further studies are required to elucidate these effects in clinical settings.

Data Table: Summary of Biological Activities

Case Studies

- Study on Anticancer Mechanism : A recent investigation focused on the mechanism of action of related compounds on DU145 cells. The study utilized MTT assays to assess cell viability and flow cytometry for apoptosis detection, confirming that these compounds trigger programmed cell death pathways .

- Antimicrobial Efficacy : Another study examined the antimicrobial properties of derivatives similar to this compound against various bacterial strains. The results indicated a dose-dependent response with significant inhibition at higher concentrations .

Scientific Research Applications

Anticancer Activity

N-(2,5-dimethylphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide has shown significant anticancer properties in various studies. Its mechanism of action primarily involves:

- Inhibition of Topoisomerase II : The compound acts as an intercalative inhibitor of topoisomerase II (Topo II), disrupting DNA replication and transcription processes critical for cancer cell proliferation.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound against several cancer cell lines. The following table summarizes the IC50 values:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| N-(2,5-dimethylphenyl)-2-(6-methyl...) | HepG2 | 6.29 |

| N-(2,5-dimethylphenyl)-2-(6-methyl...) | HCT116 | 2.44 |

| N-(2,5-dimethylphenyl)-2-(6-methyl...) | Vero | >100 |

These results indicate that the compound exhibits significant cytotoxicity against HepG2 and HCT116 cancer cell lines while showing low toxicity towards normal Vero cells .

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties. Research indicates that derivatives with similar structures exhibit significant activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) reported for related compounds was around 256 µg/mL .

Enzyme Inhibition

This compound may inhibit enzymes involved in various metabolic pathways relevant to disease progression. Studies have highlighted that similar compounds can inhibit enzymes like acetylcholinesterase and other targets crucial in metabolic disorders .

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of this compound suggests favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. The presence of the tetrahydrocinnolin structure may enhance its bioavailability and therapeutic efficacy .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Acetamide Derivatives

Key Observations :

- Bicyclic vs. Monocyclic Systems: The tetrahydrocinnolin core in the target compound introduces steric and electronic complexity compared to pyrazolyl () or quinolinyl () analogs. This may enhance rigidity and influence binding to hydrophobic pockets in biological targets.

Key Observations :

Key Observations :

- The tetrahydrocinnolin core in the target compound may confer unique bioactivity, distinct from the antibacterial () or herbicidal () roles of analogs.

- Quinolinyl derivatives () show promise in oncology, suggesting the target compound’s bicyclic system could be explored for similar applications.

Physicochemical Properties

Table 4: Comparative Physicochemical Data

Q & A

Basic Question: What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

Methodological Answer:

Synthesis optimization requires a multi-step approach:

- Step 1 : Start with coupling reactions between the cinnolinone core and substituted acetamide precursors. For example, describes a similar synthesis using dichloromethane (CH₂Cl₂) as solvent, acetyl chloride for acetylation, and Na₂CO₃ as a base. Reaction time (3–24 hours) and temperature (room temperature) are critical variables.

- Step 2 : Apply Design of Experiments (DOE) to optimize parameters (e.g., solvent polarity, catalyst loading, stoichiometry). highlights DOE's role in minimizing trial runs while maximizing data robustness. For instance, a factorial design could test combinations of solvents (CH₂Cl₂ vs. THF) and bases (Na₂CO₃ vs. Et₃N).

- Step 3 : Monitor reaction progress via TLC/HPLC and purify using gradient chromatography (e.g., 0–8% MeOH in CH₂Cl₂, as in ). Yield improvements (e.g., 58% in ) depend on recrystallization solvents (e.g., ethyl acetate).

References :

Basic Question: How can structural conformation and intermolecular interactions be characterized?

Methodological Answer:

Advanced spectroscopic and crystallographic techniques are essential:

- NMR Analysis : provides a template for ¹H/¹³C NMR assignments. Key signals include aromatic protons (δ 7.16–7.69 ppm), methyl groups (δ 1.21–2.14 ppm), and carbonyl resonances (δ 168–170 ppm). Multiplicity patterns (e.g., doublets, triplets) confirm substitution positions.

- X-ray Crystallography : demonstrates how crystal packing and hydrogen bonding (N–H⋯O) influence molecular conformation. For example, dihedral angles between aromatic rings (54.8–77.5°) reveal steric constraints. Use software like Olex2 or Mercury to analyze asymmetric units and dimer formation.

References :

Advanced Question: How can computational methods enhance reaction design or derivative development?

Methodological Answer:

Integrate computational and experimental workflows:

- Reaction Path Search : describes quantum chemical calculations (e.g., DFT) to predict transition states and intermediates. For example, simulate the coupling of the cinnolinone core with acetamide derivatives to identify low-energy pathways.

- Machine Learning (ML) : Train models on datasets of similar acetamides (e.g., ) to predict solubility, reactivity, or biological target interactions. Use tools like RDKit or Schrödinger for descriptor generation.

- Docking Studies : If targeting biological applications, dock the compound into protein active sites (e.g., enzymes in ) using AutoDock Vina to prioritize synthetic targets.

References :

Advanced Question: How should researchers resolve discrepancies in biological activity data across studies?

Methodological Answer:

Address contradictions via systematic validation:

- Assay Standardization : Compare IC₅₀ values under consistent conditions (pH, temperature, cell lines). notes that structural analogs (e.g., dichlorophenyl vs. dimethylphenyl groups) exhibit varying target affinities due to electronic effects.

- Purity Verification : Replicate synthesis and characterize intermediates via HPLC-MS ( ) to rule out impurities affecting bioactivity.

- Meta-Analysis : Aggregate data from , and 16 to identify trends. For example, methyl substitutions at the phenyl ring (e.g., 2,5-dimethyl vs. 3-methyl) may correlate with enhanced stability or reduced cytotoxicity.

References :

Advanced Question: What strategies elucidate reaction mechanisms for key synthetic steps?

Methodological Answer:

Mechanistic studies require interdisciplinary tools:

- Kinetic Isotope Effects (KIE) : Use deuterated reagents to probe rate-determining steps (e.g., acetylation in ). Compare ²H/¹H substitution effects on reaction rates.

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to detect transient intermediates (e.g., acyl chlorides or enolates).

- Computational Validation : Map potential energy surfaces ( ) to confirm proposed mechanisms. For example, simulate the activation energy for the coupling step between the cinnolinone and acetamide moieties.

References :

Advanced Question: How can researchers design analogs with improved pharmacokinetic properties?

Methodological Answer:

Leverage structure-property relationship (SPR) models:

- LogP Optimization : Modify substituents (e.g., methyl vs. methoxy groups) to balance hydrophobicity. shows how cyano groups (C≡N) influence solubility.

- Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce oxidative metabolism. ’s analogs highlight the impact of halogenation on half-life.

- Prodrug Strategies : Design ester or amide prodrugs (e.g., ) to enhance bioavailability. Test hydrolysis rates under physiological conditions.

References :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.